2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)-
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Overview
Description
2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)- is a natural product found in Cladosporium tenuissimum, Cladosporium, and Maytenus hookeri with data available.
Scientific Research Applications
Synthesis and Derivative Formation
- 2(5H)-Furanone derivatives, such as those with bis-1,2,3-triazole structures, have been synthesized for potential applications in medicinal chemistry and material sciences. These derivatives are obtained through processes like asymmetric Michael addition-elimination and substitution reactions (Huo, Lü, Wang, & Li, 2012).
Biological and Environmental Relevance
- Furanones, including variants like 2(5H)-furanone, are found in a variety of cooked foods and contribute significantly to their flavor profiles. These compounds are produced primarily through Maillard reactions during cooking (Slaughter, 2007).
- In the environmental context, certain furanones exhibit mutagenic properties and DNA damaging effects in laboratory tests, while others show anti-carcinogenic activities in animal diets (Slaughter, 1999).
Chemical Intermediates and Synthesis
- 2(5H)-Furanone derivatives are used as versatile chemical intermediates in the production of various chemicals, such as unsaturated muscarine and microbial metabolites. Efficient methods for their synthesis have been developed, including oxidation processes (Mliki & Trabelsi, 2016).
Role in Pharmaceutical Synthesis
- Novel 2(5H)-furanone derivatives have been synthesized for potential applications in antitumor activities. These derivatives, featuring dithiocarbamate structures, have shown promise in preliminary bioactivity investigations (Tian-ca, 2014).
Other Applications
- 2(5H)-Furanone and its derivatives have been studied for their various reactions and synthesis, with potential applications in organic synthesis and the chemistry of biologically active compounds. This includes the exploration of their reactions for the synthesis of functionally substituted hydrofuranones (Badovskaya, Poskonin, Tyukhteneva, & Kozhina, 2021).
Properties
CAS No. |
164521-26-0 |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(2S)-2-[(1S,7S)-1,7-dihydroxyoctyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H20O4/c1-9(13)5-3-2-4-6-10(14)11-7-8-12(15)16-11/h7-11,13-14H,2-6H2,1H3/t9-,10-,11-/m0/s1 |
InChI Key |
XQIRBHFARGUNIX-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](CCCCC[C@@H]([C@@H]1C=CC(=O)O1)O)O |
SMILES |
CC(CCCCCC(C1C=CC(=O)O1)O)O |
Canonical SMILES |
CC(CCCCCC(C1C=CC(=O)O1)O)O |
Synonyms |
iso-cladospolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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